Methyl 3-(4-bromophenyl)oxirane-2-carboxylate is an organic compound characterized by a three-membered epoxide ring, known as an oxirane. This compound, with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol, is primarily utilized in research settings for its versatile reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis. It is classified under the category of epoxides and is particularly noted for its bromophenyl substituent, which enhances its reactivity in chemical reactions.
The synthesis of Methyl 3-(4-bromophenyl)oxirane-2-carboxylate can be achieved through several established methods:
Methyl 3-(4-bromophenyl)oxirane-2-carboxylate features a unique molecular structure characterized by:
The canonical SMILES representation for this compound is COC(=O)C1C(O1)C2=CC(=CC=C2)Br
, indicating its complex structure.
Methyl 3-(4-bromophenyl)oxirane-2-carboxylate undergoes several significant chemical reactions:
The mechanism of action for Methyl 3-(4-bromophenyl)oxirane-2-carboxylate involves its interaction with nucleophiles due to the high strain in the epoxide ring. The reaction proceeds as follows:
Methyl 3-(4-bromophenyl)oxirane-2-carboxylate has several notable applications:
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3